molecular formula C22H20O6 B8573174 1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol] CAS No. 64192-22-9

1,3-Benzenedicarboxylic acid, polymer with 4,4'-(1,2-ethanediyl)bis[phenol]

Cat. No. B8573174
M. Wt: 380.4 g/mol
InChI Key: OBXGIEVHUHJEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04101517

Procedure details

A charge consisting of 167 parts of isophthalic acid and 298 parts of 1,2-bis(acetoxyphenyl)ethane and 0.005 mols potassium carbonate per mol of 1,2-bis(acetoxyphenyl)ethane is placed in a reaction vessel equipped with a stirrer, condenser and receiver. The vessel is evacuated and purged with nitrogen three times. During the reaction a nitrogen blanket is maintained in the reactor. The temperature is raised to about 245° C. and acetic acid distills. The rate of distillation during the initial 67 percent of reaction is 1.82 ml mol-1 min.-1. The distillation rate tapers after 87 parts of acetic acid have distilled in 55 minutes. The temperature rises slowly to 270° C. during the initial stage. Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes and the pressure is then slowly reduced to about 1 torr while the temperature is increased to about 290° C. When the amperage on the stirrer motor increases by 0.02 to 0.04 amps, the stirrer motor is switched off and the vacuum is released with nitrogen. A total of 112 parts of acetic acid (98 percent of theoretical) is collected. The rate of evolution of acetic acid during the vacuum stage is 1.67 ml mol-1 min.-1. The prepolymer is extruded from the vessel under slight nitrogen pressure and is reduced in a mill to a powder of particle size in the range of from 0.1 to 0.25 mm. The inherent viscosity of the prepolymer is 0.28. The prepolymer is off white in color.
[Compound]
Name
167
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.005 mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.C(O[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:23][CH2:24][C:25]1[CH:30]=[CH:29]C=[CH:27][C:26]=1OC(=O)C)(=O)C.[C:35](=[O:38])([O-])[O-].[K+].[K+]>>[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[CH:3]=1.[OH:6][C:21]1[CH:20]=[CH:19][C:18]([CH2:23][CH2:24][C:25]2[CH:30]=[CH:29][C:35]([OH:38])=[CH:27][CH:26]=2)=[CH:17][CH:22]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
167
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)CCC1=C(C=CC=C1)OC(C)=O
Step Four
Name
Quantity
0.005 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=C(C=CC=C1)CCC1=C(C=CC=C1)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
245 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a reaction vessel
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, condenser
CUSTOM
Type
CUSTOM
Details
The vessel is evacuated
CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
CUSTOM
Type
CUSTOM
Details
During the reaction a nitrogen blanket
TEMPERATURE
Type
TEMPERATURE
Details
is maintained in the reactor
DISTILLATION
Type
DISTILLATION
Details
acetic acid distills
DISTILLATION
Type
DISTILLATION
Details
The rate of distillation during the initial
CUSTOM
Type
CUSTOM
Details
67 percent of reaction
DISTILLATION
Type
DISTILLATION
Details
The distillation rate tapers after 87 parts of acetic acid have distilled in 55 minutes
Duration
55 min
CUSTOM
Type
CUSTOM
Details
rises slowly to 270° C.
CUSTOM
Type
CUSTOM
Details
Thereupon the vessel is evacuated to a pressure of about 200 torr for about 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
is increased to about 290° C
TEMPERATURE
Type
TEMPERATURE
Details
When the amperage on the stirrer motor increases by 0.02 to 0.04 amps
CUSTOM
Type
CUSTOM
Details
A total of 112 parts of acetic acid (98 percent of theoretical) is collected

Outcomes

Product
Name
Type
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O.OC1=CC=C(C=C1)CCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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